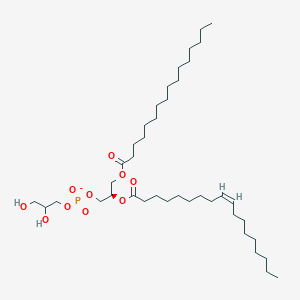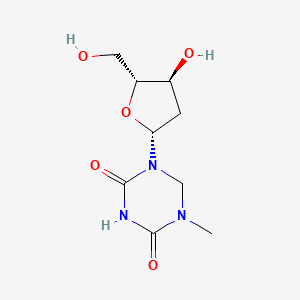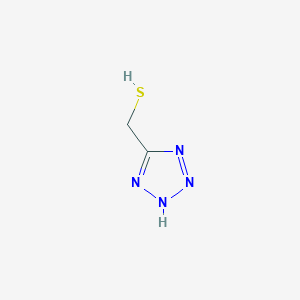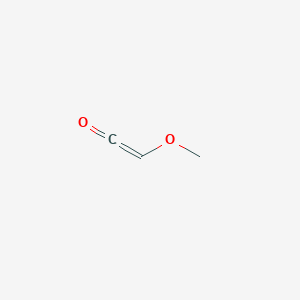![molecular formula C15H12O3 B1253389 8-甲氧基-4-甲基苯并[g]香豆素 CAS No. 69169-71-7](/img/structure/B1253389.png)
8-甲氧基-4-甲基苯并[g]香豆素
描述
8-Methoxy-4-methylbenzo[g]coumarin is part of the coumarin family, compounds known for their diverse chemical reactions and significant biological activities. This compound, like others in its family, exhibits unique physical and chemical properties making it a subject of interest in synthetic organic chemistry and pharmacological studies.
Synthesis Analysis
The synthesis of coumarins, including 8-Methoxy-4-methylbenzo[g]coumarin, often involves oxidative coupling reactions and novel transformation methods. For instance, a short and efficient total synthesis method for naturally occurring coumarins has been developed, starting from precursors like methyl 2-hydroxy-4-methoxy-6-methylbenzoate through oxidative coupling reactions to produce various coumarin derivatives in a highly efficient three-step transformation (Hüttel, Nieger, & Müller, 2003).
Molecular Structure Analysis
Molecular structure analysis of coumarin derivatives, including 8-Methoxy-4-methylbenzo[g]coumarin, is crucial for understanding their chemical behavior and biological activity. Techniques such as X-ray diffraction and NMR spectroscopy are commonly used for structural determination. For example, crystal structure and conformation studies of related coumarin compounds have provided insights into their three-dimensional arrangements and potential intermolecular interactions (Lisgarten et al., 2003).
Chemical Reactions and Properties
8-Methoxy-4-methylbenzo[g]coumarin, like its coumarin counterparts, undergoes a range of chemical reactions, including Michael addition reactions, that lead to the synthesis of complex organic structures. For example, electrochemical oxidation of catechol in the presence of 4-hydroxycoumarin has been studied, demonstrating the coumarin derivatives' involvement in Michael addition reactions to convert to coumestan derivatives (Golabi & Nematollahi, 1997).
科学研究应用
药物化学:抗氧化特性
8-甲氧基-4-甲基苯并[g]香豆素: 显示出显著的抗氧化特性,这在药物化学中至关重要。 抗氧化剂在保护细胞免受氧化应激和自由基损伤方面发挥着至关重要的作用,这些损伤会导致癌症和心脏病等慢性疾病 .
神经退行性疾病研究
该化合物的结构使其能够与各种生物靶标结合,这可能有利于开发治疗神经退行性疾病的方法。 它通过疏水相互作用、π-堆积、氢键和偶极-偶极相互作用相互作用的能力使其成为治疗应用的潜在候选者 .
抗炎应用
炎症是对有害刺激的生物学反应,控制炎症对于治疗各种疾病至关重要8-甲氧基-4-甲基苯并[g]香豆素已显示出抗炎活性,这可能被用于开发新的抗炎药物 .
抗菌活性
香豆素衍生物的抗菌特性使其适合对抗微生物感染。 对8-甲氧基-4-甲基苯并[g]香豆素的研究可能导致开发新的抗菌剂,这些抗菌剂对耐药菌株有效 .
癌症研究:抗肿瘤活性
香豆素化合物,包括8-甲氧基-4-甲基苯并[g]香豆素,已被研究其抗肿瘤活性。 它们可能抑制癌细胞的生长,并可用于开发新的抗癌疗法 .
光物理应用
由于其独特的化学结构,8-甲氧基-4-甲基苯并[g]香豆素具有有趣的光物理特性。 它可用于开发光敏剂用于光动力疗法 (PDT) 和癌症的荧光成像,这些都是癌症治疗中的有希望的领域 .
作用机制
Target of Action
Coumarins, a class of compounds to which 8-methoxy-4-methylbenzo[g]coumarin belongs, are known to interact with various biological targets and exhibit diverse therapeutic properties .
Mode of Action
It has been reported that 8-methoxy-4-methylbenzo[g]coumarin exhibits unique fluorescence properties . It is almost nonfluorescent in aprotic solvents, but strongly fluoresces at long wavelengths in protic solvents .
Biochemical Pathways
Coumarins are known to influence various metabolic pathways .
Result of Action
Its unique fluorescence properties suggest potential applications in fluorescence-based studies and technologies .
安全和危害
未来方向
生化分析
Biochemical Properties
8-Methoxy-4-methylbenzo[g]coumarin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of 8-Methoxy-4-methylbenzo[g]coumarin on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. Additionally, 8-Methoxy-4-methylbenzo[g]coumarin can alter gene expression patterns, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, 8-Methoxy-4-methylbenzo[g]coumarin exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting signal transduction pathways. Moreover, 8-Methoxy-4-methylbenzo[g]coumarin can induce changes in gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methoxy-4-methylbenzo[g]coumarin change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Methoxy-4-methylbenzo[g]coumarin remains stable under specific conditions, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of 8-Methoxy-4-methylbenzo[g]coumarin vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
8-Methoxy-4-methylbenzo[g]coumarin is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to the formation of active or inactive metabolites, thereby affecting the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of 8-Methoxy-4-methylbenzo[g]coumarin within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the nucleus, where it can exert its effects on gene expression .
Subcellular Localization
8-Methoxy-4-methylbenzo[g]coumarin exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it ensures that the compound reaches its intended site of action within the cell .
属性
IUPAC Name |
8-methoxy-4-methylbenzo[g]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-9-5-15(16)18-14-8-11-6-12(17-2)4-3-10(11)7-13(9)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFUYESISQUIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3C=CC(=CC3=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498722 | |
| Record name | 8-Methoxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69169-71-7 | |
| Record name | 8-Methoxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2R,10R,14R,15S,16S,17Z)-15-hydroxy-2-[(1E,3S,6S,7E)-6-hydroxy-3,7-dimethyldeca-1,7,9-trienyl]-5,10,14,16,18-pentamethyl-1-oxa-9-azacyclononadec-17-ene-6,8,13,19-tetrone](/img/structure/B1253315.png)


![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8R,10S,12R,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1253320.png)
![(1R,2R,3S,5R,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol](/img/structure/B1253321.png)



